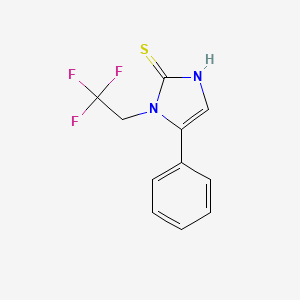

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol

描述

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenyl group, a trifluoroethyl group, and a thiol group attached to the imidazole ring. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol typically involves the reaction of 5-phenyl-1H-imidazole-2-thiol with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

科学研究应用

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is largely dependent on its chemical structure. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

相似化合物的比较

Similar Compounds

5-phenyl-1H-imidazole-2-thiol: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol: Lacks the phenyl group, which can affect its overall reactivity and interactions.

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole: Lacks the thiol group, which can influence its ability to form covalent bonds with target proteins.

Uniqueness

The presence of both the phenyl and trifluoroethyl groups in 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol makes it unique compared to its analogs. The trifluoroethyl group enhances its lipophilicity and electron-withdrawing properties, while the phenyl group contributes to its aromaticity and potential for π-π interactions. The thiol group adds another layer of reactivity, allowing for covalent modifications of target proteins.

生物活性

5-Phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is a unique compound characterized by its imidazole ring, phenyl group, and a trifluoroethyl substituent. This structural arrangement enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry and materials science. The compound has shown potential applications primarily as an antimicrobial agent and in other therapeutic areas.

- Molecular Formula : CHFNS

- Molecular Weight : 258.26 g/mol

- CAS Number : 1094354-75-2

The biological activity of this compound can be attributed to its ability to interact with various biological molecules due to the presence of the thiol group and the lipophilic trifluoroethyl moiety. The trifluoroethyl group enhances membrane permeability, which may improve the compound's bioactivity against microbial strains.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various bacterial strains. The enhanced lipophilicity due to the trifluoroethyl group is believed to contribute to its effectiveness by facilitating better penetration into bacterial membranes.

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Cytotoxicity Studies

Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, studies involving glioblastoma cell lines have shown promising results regarding its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| LN229 (glioblastoma) | 15 |

| MCF-7 (breast cancer) | 20 |

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.

Study on Cancer Cell Lines

In another investigation focusing on its cytotoxic properties, researchers treated glioblastoma cells with varying concentrations of the compound. The findings revealed that higher concentrations led to significant reductions in cell viability, indicating its potential as a therapeutic agent for treating aggressive cancers.

常见问题

Basic Questions

Q. What are the standard synthetic routes for 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related imidazole-thiol derivative was synthesized by reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, followed by recrystallization from ethanol to enhance purity . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Base choice : K₂CO₃ or NaH can deprotonate the thiol group to facilitate substitution.

- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance yield and side reactions.

- Purification : Recrystallization or column chromatography ensures high purity .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure and purity of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : Confirms substitution patterns. For instance, the trifluoroethyl group’s CF₃ protons are absent in ¹H NMR but detectable via ¹⁹F NMR. Aromatic protons in the phenyl ring appear as distinct multiplet signals (~6.8–7.5 ppm) .

- IR spectroscopy : The thiol (-SH) stretch (~2550 cm⁻¹) and C=N imidazole ring vibrations (~1600 cm⁻¹) validate functional groups .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to confirm stoichiometry .

Advanced Questions

Q. What methodologies are recommended for evaluating the biological activity (e.g., enzyme inhibition) of this compound, and how can potential COX1/2 inhibition be assessed?

To assess enzyme inhibition:

- In vitro assays : Use recombinant COX-1/2 enzymes with a colorimetric substrate (e.g., prostaglandin H₂). Measure IC₅₀ values via UV-Vis spectroscopy .

- Control experiments : Compare inhibition potency with known inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2).

- Molecular docking : Predict binding affinity to COX active sites using software like AutoDock. Align results with crystallographic data (e.g., PDB ID 1PTH) to validate interactions .

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties and interaction with biological targets?

The CF₃ group:

- Enhances lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .

- Electron-withdrawing effects : Stabilizes the imidazole ring, reducing basicity (pKa ~6.5 vs. ~7.2 for non-fluorinated analogs) .

- Metabolic stability : Fluorine’s inductive effect slows oxidative degradation by cytochrome P450 enzymes .

- Protein binding : CF₃ may engage in hydrophobic interactions or halogen bonding with target residues (e.g., COX-2 Val523) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound’s stability or reactivity?

Address discrepancies via:

- Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming the imidazole-thiol tautomer over thione forms) .

- Kinetic studies : Compare computational reaction pathways (DFT calculations) with experimental activation energies (Arrhenius plots) .

- Spectroscopic monitoring : Use in situ IR or NMR to track intermediates and verify proposed mechanisms .

Q. How can molecular docking studies be integrated with experimental data (e.g., crystallography) to elucidate the binding mechanisms of this compound with target enzymes?

- Docking protocols : Use programs like Schrödinger Suite to model ligand-enzyme interactions. Prioritize poses with hydrogen bonds to catalytic residues (e.g., COX-2 Tyr385) and hydrophobic complementarity .

- Crystallographic alignment : Overlay docking results with X-ray structures (e.g., PDB 3LN1) to validate binding modes. Discrepancies >2 Å RMSD suggest force field inaccuracies .

- Mutagenesis validation : Test binding affinity against enzyme mutants (e.g., COX-2 Arg120Ala) to confirm critical interactions predicted computationally .

属性

IUPAC Name |

4-phenyl-3-(2,2,2-trifluoroethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2S/c12-11(13,14)7-16-9(6-15-10(16)17)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDTVDXUFYCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。